2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride CAS 64230-72-4
2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride CAS 64230-72-4
The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride (CAS 64230-72-4). This document is structured for medicinal chemists and process engineers, focusing on the molecule's utility as a quaternary chiral synthon.
A Strategic Quaternary Synthon for Peptidomimetics and Asymmetric Ligands
Executive Summary
2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride (CAS 64230-72-4), often referred to as
Chemical Identity & Physical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride |
| CAS Number | 64230-72-4 |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 201.69 g/mol (Salt); 165.23 g/mol (Free Base) |
| Chirality | Contains one quaternary chiral center (C2). Available as (R), (S), or Racemate. |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether/hexane. |
| Melting Point | 203–206 °C (decomposition typically >210 °C) |
Synthetic Methodology
The industrial and laboratory preparation of this compound predominantly relies on the reduction of
Protocol: Reduction of
-Methylphenylalanine
-
Objective: Convert the carboxylic acid moiety of
-methylphenylalanine to a primary alcohol while preserving the amine and the quaternary stereocenter. -
Reaction Type: Nucleophilic Hydride Reduction.
Reagents & Materials:
-
Substrate:
-Methyl-DL-phenylalanine (or enantiopure). -
Reductant: Lithium Aluminum Hydride (LiAlH
) (2.5 - 3.0 equiv). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Fieser Method (
, 15% NaOH). -
Salt Formation: Anhydrous HCl in Dioxane or Diethyl Ether.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Solubilization: Suspend
-methylphenylalanine (1.0 equiv) in anhydrous THF (0.2 M concentration). Note: The amino acid may not fully dissolve initially. -
Addition: Cool the suspension to 0°C. Add LiAlH
(2.4 M in THF) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The sterically hindered carboxylate requires prolonged heating for complete reduction.
-
Quench (Critical): Cool to 0°C. Carefully quench excess hydride using the Fieser method :
-
Add
mL water (where = grams of LiAlH used). -
Add
mL 15% NaOH solution. -
Add
mL water.
-
-
Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad.[1] Wash the pad with warm THF.
-
Salt Formation: Concentrate the filtrate to obtain the free base oil. Dissolve in minimal absolute ethanol. Add 4N HCl in dioxane (1.1 equiv) dropwise at 0°C. Dilute with diethyl ether to precipitate the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/EtOAc to yield white needles.
Figure 1: Synthetic workflow for the reduction of α-methylphenylalanine to the target amino alcohol.
Applications in Drug Discovery
The core value of CAS 64230-72-4 lies in its ability to lock molecular conformation.
A. BACE1 Inhibitors (Alzheimer's Disease)
-Secretase 1 (BACE1) is a prime target for Alzheimer's therapy. The transition state of peptide bond hydrolysis is often mimicked by hydroxyethylamine scaffolds.-
Mechanism: The 2-amino-2-methyl-3-phenylpropan-1-ol moiety serves as a transition state isostere . The quaternary methyl group restricts the rotation of the
bond, pre-organizing the inhibitor into a bioactive conformation that fits the BACE1 active site more tightly than non-methylated analogs. -
Synthesis Integration: The amino alcohol is typically coupled with a carboxylic acid fragment, followed by oxidation of the alcohol to a ketone or retention as a hydroxyethylamine transition state mimic [1].
B. Chiral Oxazoline Ligands
In asymmetric catalysis, oxazolines derived from chiral amino alcohols are ubiquitous ligands (e.g., BOX, PyBOX ligands).
-
Utility: Condensation of 2-amino-2-methyl-3-phenylpropan-1-ol with nitriles or carboxylic acids yields 4,4-disubstituted oxazolines .
-
Advantage: The gem-dimethyl/phenyl substitution at the 4-position creates a highly congested steric environment, which improves enantioselectivity in metal-catalyzed reactions (e.g., cyclopropanation, allylic alkylation) by forcing incoming substrates into specific trajectories.
Figure 2: Divergent applications of the scaffold in medicinal chemistry and catalysis.
Handling & Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
-
Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of
-Secretase (BACE-1). Journal of Medicinal Chemistry. (Cited for the use of (R)- -methylphenylalaninol as a starting material for BACE1 inhibitors). 3[4] -
Synthesis of 2-Amino-2-methyl-1-propanol and derivatives. ChemicalBook/Patent Literature. (General protocols for gem-dimethyl amino alcohol synthesis). 5[4]
-
Grignard additions to 2,2-disubstituted 1,3-oxazolidines. MolAid/Journal of American Chemical Society. (Application in asymmetric synthesis of Cericlamine). 6[4]
-
PubChem Compound Summary: (S)-2-(Methylamino)-3-phenylpropan-1-ol. National Center for Biotechnology Information.[7] (Structural data comparison). 8[4]
Sources
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. scribd.com [scribd.com]
- 5. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. (S)-2-amino-2-methyl-3-phenylpropan-1-ol2-amino-1-methoxypropane - CAS号 35409-82-6 - 摩熵化学 [molaid.com]
- 7. (S)-2-(Methylamino)-3-phenylpropan-1-ol | C10H15NO | CID 10888274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-2-(Methylamino)-3-phenylpropan-1-ol | C10H15NO | CID 10888274 - PubChem [pubchem.ncbi.nlm.nih.gov]
